![molecular formula C14H17N3O3 B3532604 6-{[(4-methoxyphenyl)amino]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3532604.png)
6-{[(4-methoxyphenyl)amino]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Description
The compound “6-{[(4-methoxyphenyl)amino]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione” is a type of secondary amine . It is synthesized via the Schiff bases reduction route . The compound consists of asymmetric units of C16H20N2O .
Synthesis Analysis
The synthesis of this compound involves the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) is a powerful reducing agent used in this process due to its selectivity . It does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis
The molecular structures of the compound are stabilized by secondary intermolecular interactions . For example, compound 1 consists of intermolecular C11—H11···N2 hydrogen bonding with C11···N21 = 3.463 (4) Å .Chemical Reactions Analysis
The key stage in constructing the carbon skeleton of the molecule is the formation of the C-C bond between the 3-(1-adamantyl)-4-methoxyphenyl and 2-carbomethoxy-6-naphthyl fragments . One of the most efficient contemporary methods of forming C-C bonds is provided by catalytic coupling by the Suzuki-Miyaura method .properties
IUPAC Name |
6-[(4-methoxyanilino)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-16-11(8-13(18)17(2)14(16)19)9-15-10-4-6-12(20-3)7-5-10/h4-8,15H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBWUAZCINSMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CNC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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